Enhanced Lipophilicity and Retention in Polyolefins
The calculated partition coefficient (LogP) of 2-tert-butyl-4-octylphenol is 5.59, which is significantly higher than that of common hindered phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT, LogP ~3.0) and 2,4-di-tert-butylphenol (LogP ~4.2) [1]. This quantifiable difference in lipophilicity is a direct consequence of the para-octyl substituent. Higher LogP values correlate with increased solubility and reduced migration/extraction from non-polar polymer matrices [2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 5.59 |
| Comparator Or Baseline | BHT: LogP ≈ 3.0; 2,4-di-tert-butylphenol: LogP ≈ 4.2 |
| Quantified Difference | 2-Tert-butyl-4-octylphenol exhibits a LogP value that is 1.4 to 2.6 units higher than the comparators. |
| Conditions | Calculated value based on molecular structure (ChemSrc database). |
Why This Matters
This higher LogP provides a scientific rationale for selecting 2-tert-butyl-4-octylphenol in applications requiring superior long-term additive retention in non-polar media, such as polypropylene films or hydrocarbon lubricants, where BHT is prone to volatilization and extraction.
- [1] Chemsrc. (2024). 2-tert-butyl-4-octylphenol. Chemical Properties Data. CAS 61899-80-7. View Source
- [2] Veraverbeke, E.A., et al. (2005). Predicting the release of antioxidants from polyolefins using a semi-empirical model. Food Additives and Contaminants, 22(6), 541-551. View Source
